REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:4])[CH3:3].[Na].Br[C:7]1[N:14]=[C:13]([NH2:15])[CH:12]=[C:11]([NH2:16])[C:8]=1[C:9]#[N:10]>O>[NH2:16][C:11]1[C:8]([C:9]#[N:10])=[C:7]([O:4][CH:2]([CH3:3])[CH3:1])[N:14]=[C:13]([NH2:15])[CH:12]=1 |^1:4|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C#N)C(=CC(=N1)N)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A heavy walled, sealable tube suitable for microwave heating
|
Type
|
CUSTOM
|
Details
|
had reacted (15 minutes)
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water until pH=7
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 95° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC(=C1C#N)OC(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 312 mg | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |